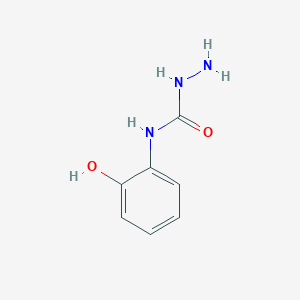
N-(2-hydroxyphenyl)hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxyphenyl)hydrazinecarboxamide is a useful research compound. Its molecular formula is C7H9N3O2 and its molecular weight is 167.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Characteristics
The compound features a hydrazine functional group linked to a hydroxyl-substituted phenyl ring. This configuration may enhance its reactivity and interaction with biological targets.
Medicinal Chemistry
N-(2-hydroxyphenyl)hydrazinecarboxamide has shown promise as a lead compound in the development of pharmaceutical agents. Its biological activities include:
- Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit significant anticancer properties against various cancer cell lines. For instance, compounds structurally related to this compound have been evaluated for their efficacy against non-small cell lung cancer (NCI-H460) and CNS cancers (SNB-19), showing promising results with percentage growth inhibition (PGI) values exceeding 55% at concentrations of 10 µM .
- Antimicrobial Properties : The compound has also been investigated for its antimicrobial activity. Certain derivatives have displayed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 8 µg/mL .
Coordination Chemistry
In coordination chemistry, this compound serves as a ligand capable of forming complexes with various metal ions. These metal complexes are of interest due to their potential applications in catalysis and materials science.
| Ligand | Metal Ion | Complex Stability | Application |
|---|---|---|---|
| This compound | Cu(II), Ni(II), Co(II) | High | Catalytic processes |
Material Science
The compound's structural features allow it to be utilized in the development of materials with specific optical properties. For example, derivatives exhibiting excited-state intramolecular proton transfer (ESIPT) can be applied as UV photostabilizers or sensors due to their tunable fluorescence properties .
Case Study 1: Anticancer Evaluation
A recent study evaluated the anticancer activity of various derivatives of this compound against multiple cancer cell lines. The results indicated that certain substitutions on the phenyl ring significantly enhanced activity:
| Compound | Cell Line | PGI (%) at 10 µM |
|---|---|---|
| Compound A | NCI-H460 | 55.61 |
| Compound B | SNB-19 | 65.12 |
| Compound C | MCF7 | 24.79 |
This data supports the hypothesis that structural modifications can lead to improved therapeutic efficacy .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of derivatives of this compound. The results showed:
| Derivative | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Derivative X | 8 | 17.0 ± 0.40 |
| Derivative Y | 16 | 15.0 ± 0.30 |
These findings highlight the potential of this compound in developing new antimicrobial agents .
Propiedades
Número CAS |
38191-26-3 |
|---|---|
Fórmula molecular |
C7H9N3O2 |
Peso molecular |
167.17 g/mol |
Nombre IUPAC |
1-amino-3-(2-hydroxyphenyl)urea |
InChI |
InChI=1S/C7H9N3O2/c8-10-7(12)9-5-3-1-2-4-6(5)11/h1-4,11H,8H2,(H2,9,10,12) |
Clave InChI |
JCUWIMNTIFUZSN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)NN)O |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)NN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















